molecular formula C12H19NS B13451264 Ethyl(2-thienylcyclohexyl)amine CAS No. 101589-62-2

Ethyl(2-thienylcyclohexyl)amine

Cat. No.: B13451264
CAS No.: 101589-62-2
M. Wt: 209.35 g/mol
InChI Key: JRYPDBYJPXTVIV-UHFFFAOYSA-N
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Description

Ethyl(2-thienylcyclohexyl)amine (systematic name: 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine, CAS 1041535-02-7) is a cyclohexane-based tertiary amine featuring an ethyl substituent on the cyclohexyl ring and a thiophen-2-ylmethyl group attached to the nitrogen atom . Its molecular architecture combines the conformational flexibility of the cyclohexane ring with the electron-rich thiophene moiety, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

101589-62-2

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-ethyl-1-thiophen-2-ylcyclohexan-1-amine

InChI

InChI=1S/C12H19NS/c1-2-13-12(8-4-3-5-9-12)11-7-6-10-14-11/h6-7,10,13H,2-5,8-9H2,1H3

InChI Key

JRYPDBYJPXTVIV-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(2-thienylcyclohexyl)amine typically involves the nucleophilic substitution of a haloalkane with ammonia or an amine. One common method is the reaction of 2-thienylcyclohexyl bromide with ethylamine under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-thienylcyclohexyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted amine derivatives .

Scientific Research Applications

Ethyl(2-thienylcyclohexyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine receptors and their biological functions.

    Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl(2-thienylcyclohexyl)amine involves its interaction with specific molecular targets, such as amine receptors. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Structural Analogues

(2-Ethylhexyl)[1-(thiophen-2-yl)ethyl]amine (CAS 2052-92-8): Structure: Features a branched 2-ethylhexyl chain instead of a cyclohexyl group, with a thiophen-2-yl ethyl substituent on the nitrogen. Molecular Weight: 239.42 g/mol (C₁₄H₂₅NS) .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-Dimethylthiophene-3-carboxylates: Structure: Contains a thiophene ring with ester and acrylamido substituents, differing significantly in functional groups but retaining the thiophene motif . Key Difference: The presence of cyano and carboxylate groups introduces hydrogen-bonding capacity, which may improve antioxidant activity compared to simpler amine derivatives.

Physicochemical Properties and Analytical Characterization

Titration Methods for Amine Quantification

Ethyl(2-thienylcyclohexyl)amine and its analogues with primary/secondary amine groups can be analyzed via acid-base titration. For example, perchloric acid titration in dioxane with indicators like bromocresol green or congo red achieves an average deviation of ±0.3% for 2-ethylhexylamine derivatives . However, tertiary amines (e.g., this compound) may require alternative methods due to their weak basicity.

Solubility and Stability

  • This compound : Predicted to exhibit moderate solubility in organic solvents (e.g., chloroform, ethyl acetate) due to its cyclohexyl group.
  • (2-Ethylhexyl)[1-(thiophen-2-yl)ethyl]amine : Likely more lipophilic owing to the branched alkyl chain, favoring solubility in hydrocarbons .

Antioxidant and Anti-Inflammatory Activity

While this compound lacks direct activity data, structurally related thiophene derivatives, such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates, demonstrate significant in vitro antioxidant (IC₅₀: 12–18 μM in DPPH assay) and in vivo anti-inflammatory effects (45–60% edema inhibition in carrageenan-induced models) .

Biological Activity

Ethyl(2-thienylcyclohexyl)amine (ETCA) is a compound of interest due to its potential biological activities, particularly as a derivative of phencyclidine (PCP). This article explores the biological activity of ETCA, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C12H19NS
  • Molecular Weight : 219.35 g/mol
  • CAS Number : 18323952

ETCA is characterized by the presence of a thienyl group attached to a cyclohexylamine structure, which is significant for its interaction with various biological targets.

ETCA exhibits activity primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to other PCP derivatives. Research indicates that ETCA binds to high-affinity PCP sites in the brain, influencing dopaminergic and glutamatergic neurotransmission.

Receptor Binding Studies

Studies utilizing radiolabeled compounds have demonstrated that ETCA can effectively label NMDA-associated sites in various species, including humans. The binding affinity and selectivity of ETCA at these sites are crucial for understanding its psychoactive effects.

Species Binding Sites Detected Comments
HumanHigh-affinity PCP sitePredominant in cortical membranes
Guinea PigHigh-affinity PCP siteSuitable model for human studies
RatLow binding affinityNot suitable for PCP site studies

Pharmacological Effects

ETCA has been studied for its potential effects on behavior and cognition, particularly in relation to its NMDA receptor antagonism. The compound has shown promise in modulating dopaminergic pathways, which may have implications for treating conditions such as schizophrenia and depression.

Behavioral Studies

  • Dissociative Effects : Similar to PCP, ETCA may induce dissociative states, impacting sensory perception and cognition.
  • Neuroprotective Potential : Some studies suggest that ETCA could have neuroprotective effects in models of excitotoxicity due to its NMDA antagonism.

Case Studies and Research Findings

  • Neuropharmacological Study : A study involving guinea pig brain membranes indicated that ETCA effectively inhibited NMDA receptor-mediated neurotransmission, leading to altered behavioral responses in animal models.
  • Comparative Analysis : In vivo studies comparing the effects of ETCA with other PCP derivatives highlighted its unique binding profile and pharmacodynamic properties, suggesting a differentiated therapeutic potential.

Safety and Toxicology

While ETCA shows potential therapeutic benefits, safety assessments are critical. Toxicological studies indicate that derivatives of PCP can lead to significant adverse effects, including neurotoxicity and behavioral disturbances. Therefore, further research is needed to establish the safety profile of ETCA before clinical applications can be considered.

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